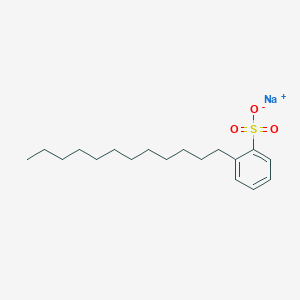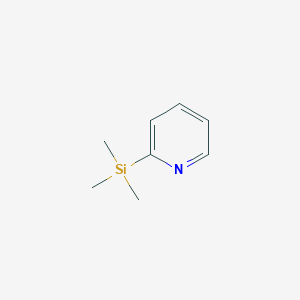
2-(三甲基硅基)吡啶
描述
Synthesis Analysis
2-(Trimethylsilyl)pyridine can be synthesized through various chemical processes, including the interaction with palladium(II) acetate to form cyclopalladated complexes and its preparation via the Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane (Fuchita et al., 1988); (Riedmiller et al., 1999).
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)pyridine has been characterized using various spectroscopic methods. It exhibits interesting dynamic behavior in its nuclear magnetic resonance spectrum due to its molecular interactions and structure (Fuchita et al., 1988); (Riedmiller et al., 1999).
Chemical Reactions and Properties
2-(Trimethylsilyl)pyridine reacts with various chemical reagents and under different conditions to form multiple products. For example, its interaction with water and alcohols leads to the formation of pyridine and trimethylsilanol or alkoxytrimethylsilane (Anderson et al., 1968). Also, it undergoes reactions promoted by fluoride ions to generate novel compounds (Kohra et al., 1993).
Physical Properties Analysis
The physical properties of 2-(Trimethylsilyl)pyridine, such as its solubility, boiling point, and melting point, are influenced by its molecular structure and the substituents attached to the pyridine ring. These properties are crucial in its applications in chemical synthesis and reactions (Pinkerton et al., 1970).
Chemical Properties Analysis
Its chemical properties, including reactivity towards different reagents and under various conditions, help in understanding its behavior in organic synthesis. The compound's silicon-carbon bond cleavage has been explored with different reagents providing pathways to heterocyclic ketones, keto-acids, esters, and alcohols, which highlights its versatility in chemical transformations (Pinkerton et al., 1970).
科学研究应用
Application 1: Synthesis and Molecular Structures of 2-Trimethylsilyl-pyridines
- Summary of the Application: 2-(Trimethylsilyl)pyridine is used in the synthesis of 2-Trimethylgermyl- and 2-Trimethylstannyl-pyridines .
- Methods of Application or Experimental Procedures: The synthesis involves the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (thf). The intermediates are then treated with Me 3 GeBr and Me 3 SnCl, respectively, in diethylether/ thf at -70°C .
- Results or Outcomes: The crystal and molecular structure of the compounds were determined by low temperature (in situ) single crystal X-ray diffraction methods. There is a significant bending of the Me 3 Ge substituent towards the nitrogen heteroatom [Ge-C-N = 114.7 (2)°]. This phenomenon is known from previous studies of the silicon analogue 1 to be not due to intramolecular (peripheral) Si/Ge←N coordination, but to be rather an intrinsic property of the heteroarene skeleton .
Application 2: Synthesis and Application of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2-(Trimethylsilyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application or Experimental Procedures: The specific synthesis methods are not detailed in the source, but it mentions the development of organic compounds containing fluorine, including trifluoromethyl groups .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 3: Trimethylsilyl Group
- Summary of the Application: 2-(Trimethylsilyl)pyridine is used to introduce the trimethylsilyl (TMS) group into organic compounds. The TMS group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
- Methods of Application or Experimental Procedures: Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Application 4: Synthesis of 1,4-Dihydropyridines
- Summary of the Application: 2-(Trimethylsilyl)pyridine is used in the synthesis of 1,4-dihydropyridines (1,4-DHP), a privileged scaffold in medicinal chemistry .
- Methods of Application or Experimental Procedures: The synthesis involves the addition of nucleophiles to N-activated pyridines .
- Results or Outcomes: The ability of 1,4-DHP to revert multi-drug resistance continues to be of great interest in medicinal chemistry .
Application 5: Synthesis of Porphyrins
- Summary of the Application: 2-(Trimethylsilyl)pyridine is used in the synthesis of porphyrins, which are key structural motifs in many biologically important compounds .
- Methods of Application or Experimental Procedures: The synthesis involves the addition of (2-pyridylmethylsilyl)lithium to DPP 3, followed by protonation of the intermediate anion and oxidation of the porphyrinogen back to the aromatic .
- Results or Outcomes: The synthesis results in the formation of porphyrins with target-specific structures. These porphyrins are used in various applications due to their diverse and important biological properties .
Application 6: Derivatization of Non-Volatile Compounds
- Summary of the Application: 2-(Trimethylsilyl)pyridine is used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Methods of Application or Experimental Procedures: The derivatization is often done on a small scale in special vials. Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Results or Outcomes: The derivatization results in the formation of trimethylsiloxy groups on the molecule, which makes the compounds more volatile and thus more amenable to analysis by gas chromatography or mass spectrometry .
安全和危害
2-(Trimethylsilyl)pyridine is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
trimethyl(pyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKFJNZUSUTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160148 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)pyridine | |
CAS RN |
13737-04-7 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



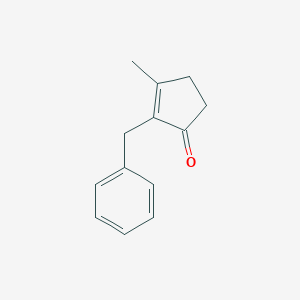

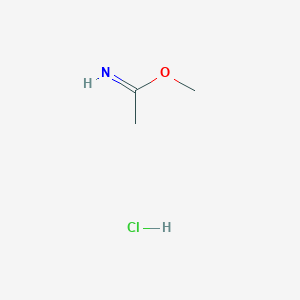
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
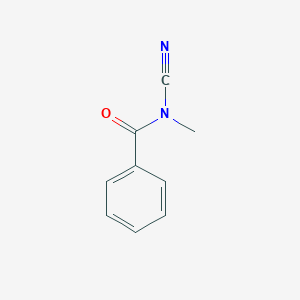

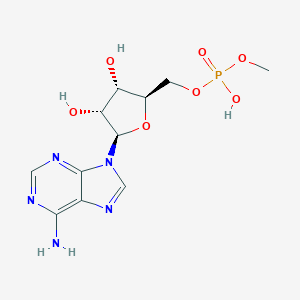
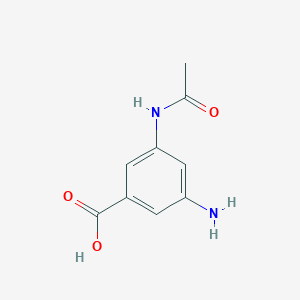
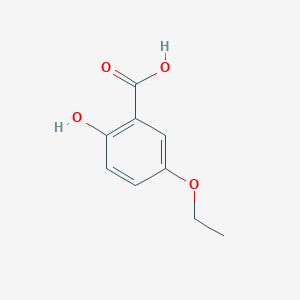
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
